![molecular formula C20H20OSSi B14139143 Ethanethiol, 2-[(triphenylsilyl)oxy]- CAS No. 205698-59-5](/img/structure/B14139143.png)
Ethanethiol, 2-[(triphenylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-[(triphenylsilyl)oxy]- is an organosulfur compound with the molecular formula C20H20OSSi It is a derivative of ethanethiol, where the hydrogen atom of the thiol group is replaced by a triphenylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanethiol, 2-[(triphenylsilyl)oxy]- can be synthesized through the reaction of ethanethiol with triphenylsilanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the silyl ether bond between the ethanethiol and triphenylsilanol.
Industrial Production Methods
While specific industrial production methods for ethanethiol, 2-[(triphenylsilyl)oxy]- are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-[(triphenylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to regenerate the thiol group.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Regenerated ethanethiol.
Substitution: Various substituted silyl ethers.
Scientific Research Applications
Ethanethiol, 2-[(triphenylsilyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for thiols.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanethiol, 2-[(triphenylsilyl)oxy]- involves its interaction with molecular targets through the thiol and silyl ether groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler thiol compound with a similar structure but without the triphenylsilyl group.
Methanethiol: Another thiol compound with a methyl group instead of an ethyl group.
Butanethiol: A thiol compound with a butyl group.
Uniqueness
Ethanethiol, 2-[(triphenylsilyl)oxy]- is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where traditional thiols may not be suitable.
Properties
CAS No. |
205698-59-5 |
|---|---|
Molecular Formula |
C20H20OSSi |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-triphenylsilyloxyethanethiol |
InChI |
InChI=1S/C20H20OSSi/c22-17-16-21-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22H,16-17H2 |
InChI Key |
OIUHSQRQAKTUNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B14139067.png)
![N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14139072.png)

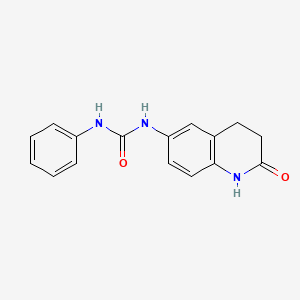
![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)
![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)
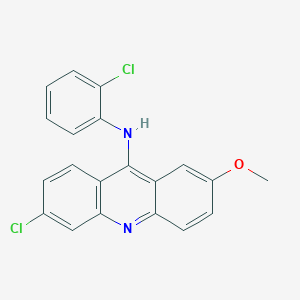
![ethyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(4-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14139103.png)
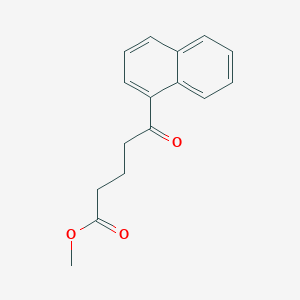
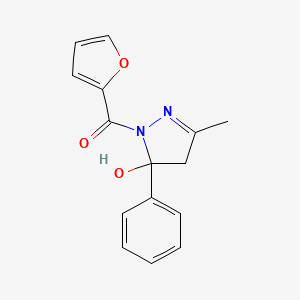
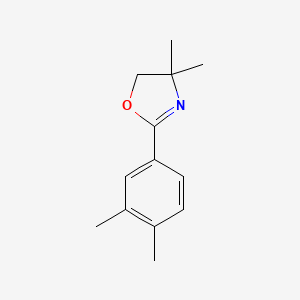
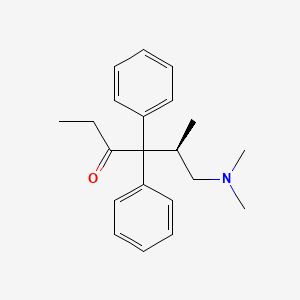
![5-[3-(2-Phenylaziridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14139118.png)

